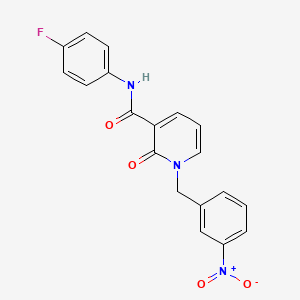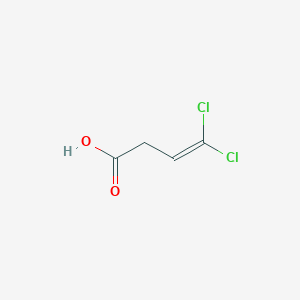![molecular formula C13H17NO5 B2379369 4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid CAS No. 925038-25-1](/img/structure/B2379369.png)
4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C13H17NO5 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H17NO5/c1-18-7-8-19-11-4-2-3-10 (9-11)14-12 (15)5-6-13 (16)17/h2-4,9H,5-8H2,1H3, (H,14,15) (H,16,17) . This indicates the presence of various functional groups in the molecule, including an anilino group, a methoxyethoxy group, and a carboxylic acid group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.28 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.科学的研究の応用
“4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid” is a biochemical compound that is used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Medicinal Chemistry
Compounds such as quinazolinone and quinazoline derivatives have been studied for their potential applications in medicinal chemistry, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic activities .
Synthesis of Indole Derivatives
Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites). Many alkaloids are toxic to other organisms and have pharmacological effects on humans.
Safety And Hazards
特性
IUPAC Name |
4-[3-(2-methoxyethoxy)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-18-7-8-19-11-4-2-3-10(9-11)14-12(15)5-6-13(16)17/h2-4,9H,5-8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTCXRAGQNJUDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)
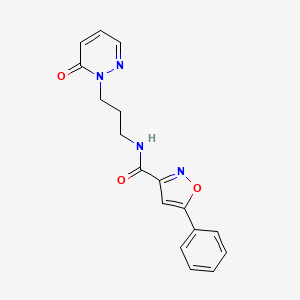
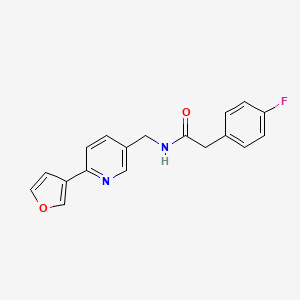
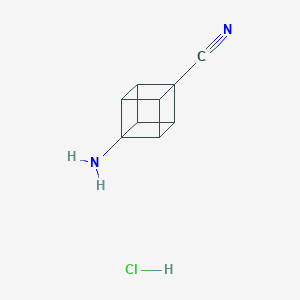
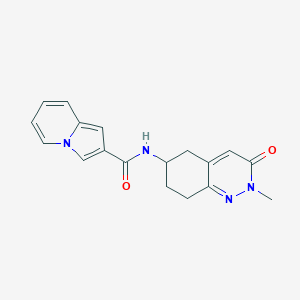
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)
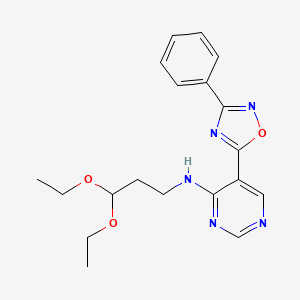
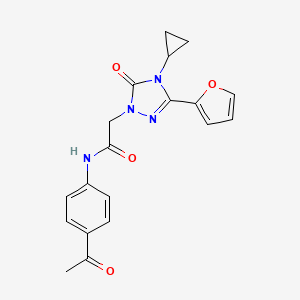
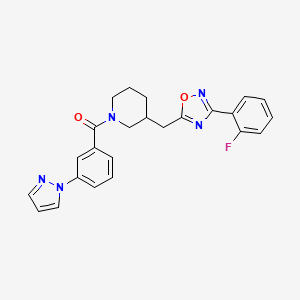
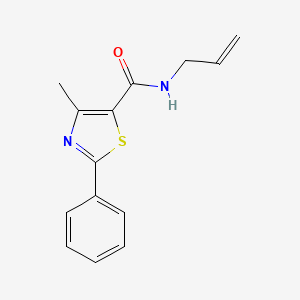
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2379305.png)
![5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2379307.png)
